molecular formula C20H12Br2O3 B12917620 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one CAS No. 6315-70-4

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one

Cat. No.: B12917620
CAS No.: 6315-70-4
M. Wt: 460.1 g/mol
InChI Key: VPEHKIYQFVOKIE-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromo-hydroxyphenyl group and a phenylisobenzofuran moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves the bromination of a precursor compound, followed by cyclization and functional group modifications. One common method includes the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to further reactions to introduce the isobenzofuran moiety and the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and non-brominated derivatives, quinones, and substituted phenylisobenzofurans .

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-hydroxyphenyl group can form hydrogen bonds and halogen interactions with target proteins, modulating their activity. The phenylisobenzofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its combination of the dibromo-hydroxyphenyl group and the phenylisobenzofuran moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

6315-70-4

Molecular Formula

C20H12Br2O3

Molecular Weight

460.1 g/mol

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H12Br2O3/c21-16-10-13(11-17(22)18(16)23)20(12-6-2-1-3-7-12)15-9-5-4-8-14(15)19(24)25-20/h1-11,23H

InChI Key

VPEHKIYQFVOKIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)Br)O)Br

Origin of Product

United States

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